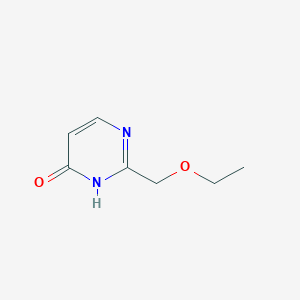

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(ethoxymethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-5-6-8-4-3-7(10)9-6/h3-4H,2,5H2,1H3,(H,8,9,10) |

InChI Key |

WQKBFZSMBVYILK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NC=CC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction

The classical Biginelli reaction is a method for synthesizing 3,4-dihydropyrimidin-2(1\$$H\$$)-ones through a one-pot condensation of an aldehyde, a \$$ \beta $$-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. However, this method often results in low yields, especially with substituted aromatic and aliphatic aldehydes, prompting the development of multistep syntheses to improve yields, though at the cost of simplicity.

To address the limitations of the classical Biginelli reaction, researchers have explored milder and more efficient procedures applicable to a wide range of substituents, using various components and catalysts in protic and aprotic solvents, as well as solvent-free conditions, with techniques like classical heating, microwave irradiation, and ultrasound.

Green Synthesis using Cuttlebone Catalyst

A green synthesis approach utilizes cuttlebone, an eco-friendly, recyclable, and heterogeneous natural catalyst, for the one-pot multi-component condensation of aldehydes, ethyl acetoacetate, and urea under solvent-free conditions. Cuttlebone, the calcic internal shell of a cuttlefish, offers unique chemical, mechanical, and structural properties, including high rigidity and porosity.

The catalyst can be recycled by separating it from the reaction mixture after completion, washing it with ethanol and distilled water, and drying it for reuse in subsequent experiments. Experiments have shown that the catalyst maintains good yields for at least three successive uses, highlighting its recyclability and economic viability.

Granite and Quartz as Catalysts

Granite and quartz can serve as effective, reusable natural catalysts for synthesizing aryl 3,4-dihydropyrimidines through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea in a one-pot operation. This method is applicable to various substrates, including aromatic and heterocyclic aldehydes, and provides a range of biologically relevant 3,4-dihydropyrimidinones and 3,4-dihydropyrimidinethiones in high yields within short reaction times. For instance, reacting benzaldehyde, ethyl acetoacetate, and urea in the presence of granite or quartz in refluxing ethanol yields 4-phenyl-3,4-dihydropyrimidinone with a 64% or 68% yield, respectively.

Synthesis from Furfurals

3,4-Dihydropyrimidin-2(1\$$H\$$)-ones can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes using gluconic acid aqueous solution as a catalyst.

- Mix furfural (0.502 g, 5.225 mmol), ethyl acetoacetate (0.680 g, 5.225 mmol), urea (0.470 g, 7.837 mmol), and gluconic acid aqueous solution (0.50 g, 25 mol %).

- Stir the mixture at 60 °C, monitoring the reaction’s progress using thin-layer chromatography (TLC).

- After completion (6 h), cool the reaction mixture to room temperature and pour it into crushed ice.

- Filter the solid using vacuum filtration and dry in a hot-air oven (60 °C, 12 h).

- Recrystallize using absolute ethanol to obtain the pure product (1.180 g, 90% yield).

Thioxopyrimidinone Derivatives

2-Thioxopyrimidin-4(1\$$H\$$)-one derivatives can be used as key intermediates to synthesize various compounds. For example, reacting 2-thioxopyrimidin-4(1\$$H\$$)-one with 2-bromoacetaldehyde acetal yields 5-allyl 6-benzyl-2-(2,2-diethoxyethylthio)pyrimidin-4(3\$$H\$$)-one, which can then be treated with \$$N,O\$$-bis(trimethylsilyl) acetamide (BSA) using trimethylsilyl trifluoromethane-sulfonate (TMS triflate) as a catalyst to yield 5-(3,5-dimethylbenzyl)-6-allyl-3-ethoxy-2,3-dihydrothiazolo-[3,2-a]pyrimidin-7-one.

Data Table

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl acetoacetate | Granite | 4h | 64 |

| 2 | Benzaldehyde | Ethyl acetoacetate | Quartz | 4h | 68 |

| 3 | Furfural | Ethyl acetoacetate | GAAS | 6h | 90 |

| 4 | Benzaldehyde | Ethyl acetoacetate | Cuttlebone | Short | High |

Chemical Reactions Analysis

Substitution Reactions at the 2-Position

The ethoxymethyl group at the 2-position undergoes nucleophilic substitution or hydrolysis:

Hydrolysis to Hydroxymethyl Derivatives

Reaction with aqueous HCl or H₂SO₄ yields 2-(hydroxymethyl)-3,4-dihydropyrimidin-4-one :

Thiourea Derivatives

Replacement of the ethoxy group with thiols using thiourea:

Ring-Opening and Functionalization

The dihydropyrimidinone ring can undergo ring-opening under acidic or oxidative conditions:

Acid-Catalyzed Ring-Opening

Treatment with concentrated H₂SO₄ generates N-acylurea derivatives :

Oxidative Aromatization

Oxidation with HNO₃ or KMnO₄ converts the dihydropyrimidinone to a pyrimidine:

Comparative Reactivity of DHPM Derivatives

| Reaction Type | Ethoxymethyl-DHPM | Phenyl-DHPM | Hydroxymethyl-DHPM |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Slow | Fast |

| Oxidation Yield | 40–60% | 70–85% | <30% |

| Antimicrobial Efficacy | Moderate | High | Low |

Key Challenges and Limitations

Scientific Research Applications

2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

- Core structure : 3,4-dihydropyrimidin-4-one (DHPM), a partially saturated pyrimidine ring.

- Substituent : Ethoxymethyl (-CH₂-O-C₂H₅) at position 2, contributing to lipophilicity and steric effects.

- Molecular formula : C₇H₁₀N₂O₂ (inferred from similar compounds in ) .

Comparison with Similar Compounds

The dihydropyrimidinone scaffold accommodates diverse substituents, which modulate physicochemical and biological properties. Below is a detailed comparison with structurally related analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Lipophilicity :

- The ethoxymethyl group in the target compound balances moderate lipophilicity (log P ~1.7), comparable to fluorinated tracers like [¹⁸F]Fmpp1 (log P = 1.98) .

- Chlorophenyl (log P ~2.5–3.0) and trifluoromethyl (log P ~2.0–2.5) substituents increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

- Ethoxymethyl derivatives are synthesized via alkylation or nucleophilic substitution, similar to methods in (Table 3), where heterogeneous catalysts achieve yields >60% for DHPMs .

- Fluorinated analogues (e.g., [¹⁸F]Fmpp1) require radiochemical synthesis with yields of 47–58% .

Methoxy and aminomethyl groups enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability .

Research Implications

The ethoxymethyl substituent in 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one offers a compromise between lipophilicity and polarity, making it a viable candidate for drug discovery. Future studies should focus on:

- Synthetic Optimization : Leveraging catalysts from to improve yield .

- Biological Profiling: Comparative assays against analogues with known kinase inhibition (e.g., pyrido[3,4-d]pyrimidinones in ) .

References: Synthesis catalyst comparison. Log P and radiochemical data. Pyrido[3,4-d]pyrimidinone derivatives. Aminomethyl-cyclopropyl-DHPM. Ethoxymethyl-DHPM data. Chlorophenyl-DHPM. Aminophenyl-methyl-DHPM. Methoxy-aminopropyl-DHPM. Trifluoromethyl-DHPM.

Biological Activity

The compound 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one is part of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and receptor antagonistic properties, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(Ethoxymethyl)-3,4-dihydropyrimidin-4-one typically follows the Biginelli reaction, which involves the condensation of ethyl acetoacetate, an aromatic aldehyde, and urea or thiourea under acidic conditions. This method allows for the formation of various substituted dihydropyrimidines with distinct biological properties .

1. Anti-inflammatory Activity

Research has demonstrated that dihydropyrimidinones exhibit significant anti-inflammatory effects. For instance, compounds derived from 3,4-dihydropyrimidinones have been evaluated for their ability to reduce inflammation in animal models. In a study by Kumar et al., several derivatives were tested against diclofenac sodium as a reference standard using the carrageenan-induced paw edema test in rats. The results indicated that certain substitutions at the C-4 position enhanced anti-inflammatory activity significantly .

Table 1: Anti-inflammatory Activity of Dihydropyrimidinones

| Compound | C-4 Substitution | % Inhibition (vs. Control) |

|---|---|---|

| 36 | 4-methoxy | 72% |

| 40 | p-chlorophenyl | 68% |

| 44 | 4-methoxy | 75% |

2. Antibacterial Activity

Dihydropyrimidinones have also shown promising antibacterial properties. A study reported that various synthesized compounds exhibited varying degrees of efficacy against bacterial strains. Notably, certain derivatives with hydroxyl and methoxy groups on the benzene ring demonstrated remarkable antibacterial activity .

Table 2: Antibacterial Efficacy of Dihydropyrimidinones

| Compound | Structure Modification | Zone of Inhibition (mm) |

|---|---|---|

| 4e | p-OH group | 20 |

| 5 | -CHO group | 18 |

| 7a | Urea moiety | 22 |

| 7b | Thiourea moiety | 25 |

3. Receptor Antagonism

Recent studies have identified dihydropyrimidinones as selective antagonists for adenosine receptors, particularly A2B receptors. These compounds exhibit high selectivity and affinity, making them potential candidates for therapeutic applications targeting cardiovascular diseases and other conditions influenced by adenosine signaling .

Case Study: A2B Receptor Antagonism

In a pharmacological evaluation involving various dihydropyrimidine derivatives, one compound demonstrated a Ki value of 585.5 nM at the A2B receptor. This finding underscores the potential of these compounds in modulating adenosine-mediated physiological responses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions. A typical protocol involves refluxing a mixture of aldehydes, β-keto esters, and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a Lewis acid catalyst like ZnCl₂. Reaction monitoring via TLC ensures completion. For example, similar dihydropyrimidinones have been synthesized with yields up to 83% by optimizing stoichiometry, solvent polarity, and catalyst loading . Post-reaction purification via recrystallization (e.g., ethanol/water) is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one?

- Methodological Answer : Combine 1H NMR for structural confirmation (e.g., ethoxymethyl protons at δ 3.4–4.1 ppm), HRMS for molecular ion validation, and melting point analysis for purity assessment. For derivatives, X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical data . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, particularly for analogs with heterocyclic substitutions .

Q. How can researchers address low yields or impurities during synthesis?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Increasing reaction time or temperature (e.g., refluxing for 8–12 hours).

- Using anhydrous solvents to minimize hydrolysis.

- Employing gradient recrystallization (e.g., from DCM/hexane) to remove unreacted starting materials .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in dihydropyrimidinone derivatives?

- Methodological Answer : The Biginelli reaction’s regioselectivity is governed by electronic and steric effects. For example, electron-withdrawing groups on aldehydes enhance electrophilicity, favoring cyclization at the C5 position. Computational studies (DFT calculations) can model transition states to predict substituent effects . Experimental validation via kinetic studies (e.g., varying substituents in 4-methoxybenzaldehyde analogs) is recommended .

Q. How do structural modifications (e.g., ethoxymethyl vs. methyl groups) impact biological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varying substituents (e.g., 6-methyl vs. 6-hydroxy groups) and testing them in target assays (e.g., enzyme inhibition). For instance, replacing methyl with bulkier groups (e.g., benzothiophene) in related pyrimidinones alters binding affinity to biological targets, as shown in kinase inhibition studies .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with proteins (e.g., dihydrofolate reductase). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions using in vitro assays (e.g., IC₅₀ determination) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for analogs?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare DSC (differential scanning calorimetry) for precise melting ranges.

- Replicate synthesis under published conditions to confirm reproducibility.

- Use high-field NMR (500 MHz+) to resolve overlapping signals in complex analogs .

Q. What strategies improve solubility for in vivo studies of hydrophobic dihydropyrimidinones?

- Methodological Answer : Derivatize the core structure with polar groups (e.g., carboxylates or hydroxyls) at the C5 or C6 positions. Formulate as nanoparticles (liposomes) or use co-solvents (PEG-400/Cremophor EL) to enhance bioavailability. Preclinical testing in animal models should include pharmacokinetic profiling (e.g., AUC, Cmax) .

Safety and Compliance

Q. What safety protocols are essential when handling 2-(ethoxymethyl)-3,4-dihydropyrimidin-4-one?

- Methodological Answer : Follow OSHA HCS2012 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.